molecular formula C16H8F2N2O2 B2829853 2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one CAS No. 1114903-23-9

2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one

Cat. No. B2829853
CAS RN: 1114903-23-9
M. Wt: 298.249
InChI Key: COAKBYCCCSJOKQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms on the phenyl ring and the electron-rich chromeno[2,3-c]pyrazol-3(2H)-one core .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

Research has demonstrated various synthesis techniques for chromene derivatives, highlighting the versatility of these compounds in scientific research. For example, a study discussed the synthesis of pyrano[3,2-c]chromen-5(4H)-ones using a novel and eco-friendly method involving amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This method is noted for its efficiency, eco-friendliness, and reusability of the catalyst, providing a green synthesis approach (Fekri et al., 2018).

Crystal Structure

The crystal structure of chromene derivatives has been a subject of interest, providing insights into their molecular arrangements and potential applications. A study on the crystal structure of 1-(4-fluorophenyl)chromeno[4,3-c]pyrazol-4(1H)-one offers detailed analysis on the planarity of the molecule and the steric hindrance effects, which are crucial for understanding the compound's properties and potential applications in materials science (Spieldener et al., 2010).

Chemical Properties and Applications

Photochemical Properties

Chromene derivatives exhibit interesting photochemical properties, making them suitable for applications in materials science, including as fluorescent probes. The study of specific structural features and photochemical properties of benzo-annulated 2,2-diphenyl[2H]chromenes sheds light on the influence of steric strain on their photochromic behavior, suggesting their potential in the development of photoresponsive materials (Aldoshin et al., 1996).

Green Synthesis and Catalysis

The development of green synthesis methods for chromene derivatives is a significant area of research. An example is the use of potassium fluoride impregnated on clinoptilolite nanoparticles as an efficient catalyst for synthesizing benzoxanthene and chromene derivatives. This approach highlights the trend towards environmentally friendly synthesis methods that reduce hazardous waste and improve reaction efficiency (Balou et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2,4-difluorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with a variety of biological targets . .

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Pyrazole derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with its targets . Similarly, temperature can influence the compound’s stability and its diffusion rate in the body .

properties

IUPAC Name

2-(2,4-difluorophenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N2O2/c17-10-5-6-13(12(18)8-10)20-16(21)11-7-9-3-1-2-4-14(9)22-15(11)19-20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKBYCCCSJOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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